Acide angélique

Vue d'ensemble

Description

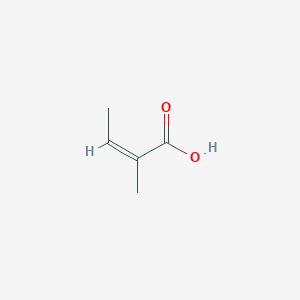

Angelic acid, also known as (Z)-2-methyl-2-butenoic acid, is a monocarboxylic unsaturated organic acid. It is primarily found in plants belonging to the Apiaceae family. This compound is a volatile solid with a biting taste and pungent sour odor. Angelic acid is the cis isomer of 2-methyl-2-butenoic acid and can easily convert to its trans isomer, tiglic acid, upon heating or reaction with inorganic acids .

Applications De Recherche Scientifique

- Chemistry: Used in the synthesis of esters for perfumes and flavorings .

- Biology: Angelic acid esters have demonstrated anti-inflammatory and anti-cancer effects .

- Medicine: Ingenol-3-angelate, an ester of angelic acid, is used as a topical chemotherapeutic for treating actinic keratosis .

- Industry: Angelic acid is used in the production of essential oils and herbal medicines .

Mécanisme D'action

Target of Action

Angelic acid, also known as (2Z)-2-methylbut-2-enoic acid, primarily targets biological processes within living organisms. It is a monocarboxylic unsaturated organic acid found in various plants, especially those belonging to the Apiaceae family. The roots of plants like Angelica archangelica, Peucedanum ostruthium (masterwort), and Levisticum officinale (lovage) contain angelic acid .

Analyse Biochimique

Biochemical Properties

Angelic acid interacts with several enzymes and proteins in biochemical reactions. In the budding yeast Saccharomyces cerevisiae, genes identified in the biosynthetic cluster ssf of Streptomyces sp. SF2575 have been engineered to produce angelyl-CoA, the CoA-activated form of angelic acid . The intracellular propionyl-CoA level was increased by exogenous feeding of propionate and heterologous expression of a propionyl-CoA synthase from Streptomyces sp., resulting in the production of angelyl-CoA .

Cellular Effects

Angelic acid has shown protective effects on UVA-induced oxidative stress and disruption of the extracellular matrix . It has been observed to have a scavenging effect on excessive intracellular reactive oxygen species (ROS) induced by UVA irradiation .

Molecular Mechanism

The molecular mechanism of angelic acid involves its interaction with biomolecules and its influence on gene expression. In yeast-based production of angelyl-CoA, substituting the Streptomyces sp. propionyl-CoA carboxylase with a carboxylase derived from Streptomyces coelicolor resulted in increased angelyl-CoA levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of angelic acid change over time. The elevated concentration of propionyl-CoA inside the cells resulted in a massive increase in angelyl-CoA production .

Metabolic Pathways

Angelic acid is involved in several metabolic pathways. In the biosynthesis of angelyl-CoA, important intermediates in the pathway were identified, including methyl-malonyl-CoA and 3-hydroxyl-2-methyl-butyryl-CoA .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Angelic acid can be synthesized from tiglic acid through a three-step process:

Addition of Bromine: Bromine is added across the double bond of tiglic acid.

Formation of 3-Bromoangelic Acid: The resulting compound reacts with potassium hydroxide to form 3-bromoangelic acid.

Reduction: Sodium amalgam is used to reduce 3-bromoangelic acid to angelic acid.

Industrial Production Methods: Industrially, angelic acid or its esters can be efficiently produced by continuously isomerizing tiglic acid or its esters with an organic solvent .

Types of Reactions:

Oxidation: Angelic acid can undergo oxidation reactions, although specific conditions and products are not widely documented.

Reduction: Reduction of 3-bromoangelic acid with sodium amalgam produces angelic acid.

Substitution: Angelic acid reacts with hydrobromic acid and bromine to produce bromovaleric and dibromovaleric acids, respectively.

Common Reagents and Conditions:

Bromine and Potassium Hydroxide: Used in the synthesis of 3-bromoangelic acid.

Sodium Amalgam: Used for the reduction of 3-bromoangelic acid to angelic acid.

Hydrobromic Acid, Bromine, Hydrochloric Acid, Hydroiodic Acid: Used for substitution reactions

Major Products:

- Bromovaleric Acid

- Dibromovaleric Acid

- Chlorovaleric Acid

- Iodovaleric Acid

Comparaison Avec Des Composés Similaires

- Tiglic Acid

- Isobutyl Angelate

- Amyl Angelate

Angelic acid’s unique properties and versatile applications make it a compound of significant interest in various scientific fields.

Activité Biologique

Angelic acid, chemically known as cis-2-methyl-2-butenoic acid, is an unsaturated aliphatic carboxylic acid that has garnered attention for its diverse biological activities. This article delves into the compound's therapeutic properties, biosynthesis, and applications in various fields, supported by recent research findings and case studies.

Angelic acid was first isolated from the roots of Angelica archangelica in 1842. It is also found in other plants such as Roman chamomile (Anthemis nobilis) and sabadilla (Schoenocaulon officinale). Its molecular formula is C₅H₈O₂, and it has a pungent odor and acidic taste, which limits its direct consumption but enhances its utility in pharmaceutical and cosmetic formulations .

Biological Activities

Angelic acid exhibits a range of biological activities, making it a compound of interest in medicinal chemistry. The following table summarizes its key therapeutic properties:

Biosynthesis

Research indicates that angelic acid can be biosynthesized using microbial pathways. A notable study engineered Saccharomyces cerevisiae to produce angelyl-CoA, a CoA-activated form of angelic acid. This approach aimed to enhance production yields for therapeutic applications. The study reported successful synthesis through the manipulation of metabolic pathways, achieving angelyl-CoA levels up to 40 mg/L under optimized conditions .

Case Studies

- Anti-inflammatory Applications : A clinical trial investigated the efficacy of angelic acid esters in treating eczema and psoriasis. Patients receiving topical formulations containing isobutyl angelate reported significant improvement in symptoms compared to control groups .

- Cancer Research : A laboratory study explored the effects of angelic acid on cancer cell lines, revealing that it inhibited cell proliferation and induced apoptosis in specific types of cancer cells. These findings suggest a potential role for angelic acid in cancer therapy, although further clinical studies are necessary to validate these effects .

- Cosmetic Formulations : Angelic acid esters are increasingly incorporated into cosmetic products due to their skin-soothing properties. Products containing these esters have been shown to reduce redness and irritation in sensitive skin types, enhancing their marketability in personal care industries .

Propriétés

IUPAC Name |

(Z)-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIERETOOQGIECD-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897430 | |

| Record name | 2-Methylisocrotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Angelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

85.50 to 87.50 °C. @ 13.00 mm Hg | |

| Record name | Angelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in hot water | |

| Record name | Angelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

565-63-9 | |

| Record name | Angelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Angelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylisocrotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYLACRYLIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54U4ZPB36F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Angelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

45 °C | |

| Record name | Angelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Angelic acid has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol.

ANone: Various spectroscopic techniques have been employed to characterize angelic acid. These include:

- NMR spectroscopy: Provides information on the connectivity and spatial arrangement of atoms within the molecule. For instance, long-range coupling constants between protons in angelic acid and its methyl esters have been studied using NMR. [, ]

- IR spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. Angelic acid shows absorption bands corresponding to carbonyl and α, β-unsaturated ester functionalities. [, ]

- Mass spectrometry: Determines the molecular weight and fragmentation pattern of the molecule. This technique helps identify angelic acid in complex mixtures like natural product extracts. [, , , , , ]

ANone: Angelic acid is found in various plants, particularly those belonging to the families Apiaceae and Asteraceae. It is often found esterified to other molecules, forming compounds like:

- Pyrrolizidine alkaloids: Such as symphytine [], echimidine [, ], and heliosupine [, ]. These alkaloids are commonly found in plants belonging to the Boraginaceae family and can be toxic to livestock.

- Sesquiterpene lactones: Like petasin and isopetasin []. These compounds are found in plants like Petasites hybridus and have been investigated for their potential medicinal properties.

- Triterpene saponins: Examples include theasaponins [, , ]. These saponins, found in tea plants (Camellia sinensis), possess various biological activities.

ANone: Angelic acid is often obtained through extraction and isolation procedures from plant material. The specific method may vary depending on the plant source and the desired purity. Common steps involve:

- Purification: Isolating angelic acid from the relevant fraction using techniques like preparative HPLC. []

ANone: As an α, β-unsaturated carboxylic acid, angelic acid exhibits characteristic reactions, including:

- Esterification: It readily forms esters with alcohols, as observed in many natural products containing angelic acid moieties. [, , , , , ]

- Isomerization: Under UV irradiation, angelic acid can isomerize to its cis isomer, tiglic acid. []

- Reduction: The carboxylic acid group can be reduced to an alcohol, as seen in the synthesis of renieramycin M. []

- Addition reactions: The double bond can undergo addition reactions, such as dihydroxylation. []

ANone: The presence of angelic acid, as an esterifying moiety, can significantly influence the biological activity and physicochemical properties of the parent molecule. For instance:

- Biological activity: In pyrrolizidine alkaloids, the type of esterifying acid, such as angelic acid, contributes to their toxicity and metabolic fate. [] Similarly, in triterpene saponins, the presence and position of angelic acid esters can impact their biological activities. [, ]

ANone: While angelic acid itself has limited reported biological activity, its derivatives exhibit a range of effects, including:

- Anticancer activity: Tetracycline SF2575, a potent anticancer agent, contains an angelic acid moiety essential for its activity. []

- Anti-inflammatory activity: Extracts of Petasites hybridus, containing isopetasin (an angelic acid ester), exhibit anti-inflammatory properties by inhibiting peptido-leukotriene synthesis. []

- Antibacterial activity: The defensive secretions of certain ground beetles contain angelic acid and demonstrate antibacterial activity. [, ]

- Anti-sweet activity: Theasaponins, containing angelic acid esters, display anti-sweet properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.